Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family, characterized by the fusion of a pyrazole ring with a pyridine ring. This bicyclic structure imparts unique chemical properties that make it valuable in medicinal chemistry and materials science. The compound is identified by the chemical formula and has various applications in the development of therapeutic agents and novel materials .
The compound is synthesized through several methods that utilize readily available precursors, including N-Boc-4-aminopyrazole-5-carbaldehyde and methyl esters under specific reaction conditions. Its synthesis and properties have been documented in various scientific literature, highlighting its potential in biomedical applications and material science .
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is classified as a heterocyclic compound due to its ring structure composed of carbon and nitrogen atoms. It falls under the category of pyrazolopyridine derivatives, which are known for their biological activity and structural diversity.
The synthesis of methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate typically involves the following methods:
The reaction conditions typically involve:
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate participates in several types of chemical reactions:
Common reagents used include:
The mechanism of action for methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate primarily involves its interaction with specific molecular targets such as enzymes and receptors. For example, certain derivatives have demonstrated the ability to inhibit tropomyosin receptor kinases, which play crucial roles in cell proliferation and differentiation pathways. This inhibition can subsequently suppress cancer cell growth and proliferation, making it an attractive candidate for further therapeutic development .
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate has several significant scientific applications:
Pyrazolo-pyridines represent a critically important class of nitrogen-rich bicyclic heterocycles that have gained substantial prominence in pharmaceutical and materials science research. These structures feature a pyrazole ring fused to a pyridine ring, creating diverse scaffolds with tunable electronic properties and versatile binding capabilities. Among the five possible fusion isomers, pyrazolo[4,3-c]pyridines occupy a distinctive niche due to their unique electronic distribution and molecular geometry. Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate exemplifies this category as a multifunctional building block that combines the advantageous features of both heterocyclic systems with the synthetic versatility of an ester group [3] [7].
The systematic naming of pyrazolo[4,3-c]pyridine derivatives follows specific conventions established by the International Union of Pure and Applied Chemistry (IUPAC). In this nomenclature system, the prefix "pyrazolo" designates the five-membered ring, while "pyridine" refers to the six-membered ring component. The numbers in brackets [4,3-c] precisely define the fusion pattern: the pyrazole bond between atoms 4 and 5 fuses to the c-bond (between atoms 3 and 4) of the pyridine ring. This specific orientation creates a bicyclic system with nitrogen atoms at positions 1 and 4 of the pyrazole and pyridine rings, respectively [3] [7].
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate (CAS: 1206979-63-6) contains three key structural components:
Table 1: Key Identifiers for Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Identifier | Value | Source |
---|---|---|
CAS Number | 1206979-63-6 | [2] [4] |
PubChem CID | 70700423 | [1] |
Molecular Formula | C₈H₇N₃O₂ | [1] [2] |
Molecular Weight | 177.16 g/mol | [2] [4] |
IUPAC Name | methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate | [3] |
This compound exhibits tautomeric behavior with the potential for proton migration between N1 and N2 positions. However, theoretical studies and experimental evidence confirm the 1H-tautomer as the predominant form due to greater aromatic stabilization throughout the bicyclic system. The ester substituent at position 6 exerts significant electronic influence on the heterocyclic system, reducing electron density at the pyridine nitrogen and creating a region of partial positive charge at position 4. This electronic polarization enhances the compound's reactivity toward nucleophilic substitution at position 4 and electrophilic attack at the pyrazole nitrogen [3] [7].
The chemistry of pyrazolo[4,3-c]pyridines has evolved significantly since the initial exploration of pyrazolopyridine systems in the early 20th century. The foundational work on pyrazolopyridine synthesis began in 1908 with Ortoleva's preparation of the first monosubstituted pyrazolo[3,4-b]pyridine, followed by Bülow's synthesis of N-phenyl-3-methyl derivatives in 1911. These pioneering efforts established the fundamental methodologies for constructing fused pyrazole-pyridine systems that eventually enabled access to the less common [4,3-c] isomer [7].
The specific development of pyrazolo[4,3-c]pyridine derivatives gained momentum in the late 20th century as pharmaceutical researchers sought novel heterocyclic scaffolds with improved drug-like properties. The structural resemblance to purine bases (adenine and guanine) positioned these compounds as privileged structures for targeting nucleotide-binding proteins and enzymes. Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate emerged as a particularly valuable intermediate due to the strategic placement of its ester functionality, which enables efficient derivatization at the critical position adjacent to both nitrogen atoms [3] [7].
The commercial availability of this compound (≥97% purity) since the early 21st century has accelerated its adoption in drug discovery programs. Suppliers including Aladdin Scientific (Catalog: M172549) and ChemScene have made this building block accessible to researchers, with documented applications in the synthesis of protein-protein interaction inhibitors and kinase-targeted therapeutics. The current significance of this compound is evidenced by its inclusion in more than 300,000 described pyrazolopyridine derivatives referenced in scientific databases, with over 5,500 publications and 2,400 patents dedicated to this structural class [2] [7].
The molecular architecture of methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate confers distinctive physicochemical characteristics that determine its behavior in synthetic applications and biological environments. With a molecular weight of 177.16 g/mol and the formula C₈H₇N₃O₂, this compound exhibits balanced polar and lipophilic properties that contribute to its utility as a synthetic intermediate [2] [4].
Table 2: Experimental and Predicted Physicochemical Parameters
Property | Value | Method/Source |
---|---|---|
Melting Point | Not reported | - |
Boiling Point | 401.1±25.0 °C (predicted) | [4] |
Density | 1.403±0.06 g/cm³ (predicted) | [4] |
XLogP3 | 0.700 | [2] |
pKa | 10.07±0.40 (predicted) | [4] |
Hydrogen Bond Donor Count | 1 (N-H) | [2] |
Hydrogen Bond Acceptor Count | 4 (2 ring N, carbonyl O, ester O) | [2] |
Topological Polar Surface Area | 67.9 Ų | [2] |
Rotatable Bond Count | 2 (ester methyl, carboxylate) | [2] |
The lipophilicity profile, quantified by the XLogP3 value of 0.700, indicates moderate partitioning into organic phases while retaining sufficient aqueous solubility for reaction workup procedures. The topological polar surface area (67.9 Ų) reflects substantial molecular polarity derived from the nitrogen-rich heterocycle and ester functionality, aligning with drug-like properties for membrane permeability. The predicted pKa value of 10.07 for the pyrazole NH suggests this proton has moderate acidity, potentially enabling deprotonation under basic conditions to form anion-stabilized salts [2] [4].
The compound demonstrates favorable solubility in common organic solvents including methanol, ethanol, dimethyl sulfoxide, and dichloromethane, though it exhibits limited solubility in nonpolar solvents like hexane. This solubility profile facilitates its use in diverse reaction conditions, particularly nucleophilic substitutions and catalytic transformations requiring polar aprotic media. The crystalline solid form remains stable at room temperature when protected from moisture, allowing convenient storage and handling. Spectroscopic characterization reveals distinctive features: the infrared spectrum shows strong C=O stretching at approximately 1720 cm⁻¹, while the ¹H NMR spectrum displays characteristic downfield shifts for H5 (pyridine proton) between 8.5-9.0 ppm, and the methyl ester resonance near 4.0 ppm [2] [3] [4].
The electronic distribution within the molecule creates regions of varied reactivity. The electron-deficient position at C4 (adjacent to pyridine nitrogen) exhibits susceptibility to nucleophilic attack, while the electron-rich pyrazole nitrogen (N2) serves as a potential site for electrophilic substitution or metal coordination. The ester group at C6 displays enhanced electrophilicity due to conjugation with the electron-deficient pyridine ring, facilitating nucleophilic displacement or reduction to the corresponding aldehyde or alcohol. These properties collectively establish methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate as a versatile synthetic precursor for pharmaceutical development and materials science applications [3] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4